4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine
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Overview
Description
4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine is a synthetic organic compound known for its complex structure and significant applications in various fields, including chemistry, biology, medicine, and industry. This compound features a distinctive arrangement of pyrimidine and piperidine rings, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine typically involves multi-step organic reactions. A common route includes the following key steps:
Cyclopropylpyrimidine Formation: Starting with pyrimidine derivatives, cyclopropylation is achieved using appropriate cyclopropylating agents under specific reaction conditions.
Piperidinyl Pyrimidine Linkage: The cyclopropylpyrimidine derivative is then linked to a piperidine moiety through nucleophilic substitution or similar coupling reactions.
Oxymethylation: The resulting intermediate undergoes oxymethylation, attaching an oxy(methyl) group to the piperidine ring.
Final Cyclization: The pyrido[3,4-d]pyrimidine core is constructed via cyclization reactions, forming the final product.
Industrial Production Methods:
Scaling up the production of this compound for industrial purposes requires optimized reaction conditions, including temperature, pressure, and solvent systems to enhance yield and purity. Continuous flow synthesis and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
The compound undergoes various chemical reactions such as:
Oxidation: The cyclopropyl and piperidinyl groups can be oxidized using oxidizing agents, leading to functionalized derivatives.
Reduction: Reduction reactions can modify the pyrimidine and pyrido rings, potentially enhancing or altering biological activity.
Substitution: Substitutions on the pyrimidine or piperidine rings with halogens or other functional groups allow the creation of diverse analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.
Substitution: Halogens, nucleophiles, and electrophiles in the presence of suitable catalysts facilitate substitution reactions.
Major Products:
Depending on the reaction type, the major products include oxidized, reduced, or substituted derivatives, each with potentially unique properties and applications.
Scientific Research Applications
The compound is utilized in various scientific research fields:
Chemistry:
Reaction Mechanism Studies: Its complex structure makes it an ideal candidate for studying reaction mechanisms and pathways.
Biology:
Enzyme Inhibition: It is investigated for its potential to inhibit specific enzymes involved in disease processes.
Medicine:
Drug Development: Its bioactive structure makes it a promising lead compound in drug discovery and development, particularly for targeting specific diseases.
Industry:
Material Science: It finds applications in the development of advanced materials due to its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways:
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. Its complex structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine is compared with similar compounds to highlight its uniqueness:
4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[2,3-d]pyrimidine: The position of the pyrido ring in this compound differs, potentially altering its biological activity.
6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine: The cyclopropyl group is positioned differently, affecting its reactivity and binding affinity.
4-(4-(((5-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine: A variation in the pyrimidine ring structure leads to different chemical and biological properties.
By analyzing the structural differences and resulting properties, researchers can understand the uniqueness and potential advantages of this compound in various applications.
Properties
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-2-15(1)17-9-19(24-12-22-17)27-11-14-4-7-26(8-5-14)20-16-3-6-21-10-18(16)23-13-25-20/h3,6,9-10,12-15H,1-2,4-5,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEPUCPTKXHREI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC5=C4C=CN=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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